

Spectroscopic data (NMR, IR, Mass Spec) for 2',6'-Dimethylbiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2',6'-Dimethylbiphenyl-3-carbaldehyde

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Spectroscopic Data of 2',6'-Dimethylbiphenyl-3-carbaldehyde: A Technical Guide

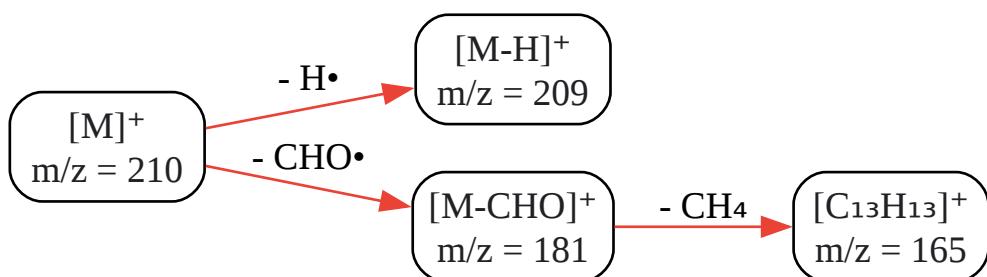
Introduction

2',6'-Dimethylbiphenyl-3-carbaldehyde is a biaryl aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique structural architecture, featuring a sterically hindered biphenyl core, imparts specific chemical and physical properties that are crucial for its application in the development of novel molecular entities. The precise characterization of this molecule is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous identification and purity assessment.

This technical guide offers an in-depth analysis of the expected spectroscopic data for **2',6'-Dimethylbiphenyl-3-carbaldehyde**. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust prediction and interpretation of the ^1H NMR, ^{13}C NMR, IR, and Mass spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and Key Features

The structure of **2',6'-Dimethylbiphenyl-3-carbaldehyde**, with the IUPAC name 3-(2,6-dimethylphenyl)benzaldehyde, is characterized by a biphenyl system where one phenyl ring is substituted with an aldehyde group at the 3-position, and the other phenyl ring possesses two methyl groups at the 2' and 6' positions.^[1] The steric hindrance introduced by the ortho-methyl groups on one of the phenyl rings is expected to influence the dihedral angle between the two aromatic rings, which in turn will have a discernible effect on the NMR spectra.



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References

- 1. orgchemboulder.com [orgchemboulder.com]
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Phone: (601) 213-4426
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